molecular formula C6H10 B105217 3-Methylcyclopentene CAS No. 1120-62-3

3-Methylcyclopentene

Cat. No.: B105217
CAS No.: 1120-62-3
M. Wt: 82.14 g/mol
InChI Key: CXOZQHPXKPDQGT-UHFFFAOYSA-N
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Description

3-Methylcyclopentene is an organic compound with the molecular formula C6H10. It is a derivative of cyclopentene, where a methyl group is attached to the third carbon of the cyclopentene ring. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclopentene can be synthesized through several methods. One common method involves the dehydrohalogenation of 3-methylcyclopentyl halides using a strong base such as potassium tert-butoxide. Another method includes the dehydration of 3-methylcyclopentanol using an acid catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 3-methylcyclopentane. This process typically involves the use of a metal catalyst such as platinum or palladium at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

Scientific Research Applications

3-Methylcyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcyclopentene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in acid-catalyzed hydration, the double bond of this compound reacts with a proton to form a carbocation, which then reacts with water to form 3-methylcyclopentanol .

Comparison with Similar Compounds

Uniqueness: this compound’s unique structure, with a methyl group on the third carbon, provides distinct steric and electronic effects that influence its reactivity and make it valuable in specific synthetic applications .

Properties

IUPAC Name

3-methylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOZQHPXKPDQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870844
Record name 3-Methylcyclopent-1-ene
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

64.90 °C. @ 760.00 mm Hg
Record name 3-Methylcyclopentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031544
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1120-62-3
Record name 3-Methylcyclopentene
Source CAS Common Chemistry
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Record name 3-Methylcyclopentene
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Record name 3-Methylcyclopent-1-ene
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Record name 3-methylcyclopentene
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Record name 3-Methylcyclopentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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